molecular formula C7H15F3Si B054436 Triethyl(trifluoromethyl)silane CAS No. 120120-26-5

Triethyl(trifluoromethyl)silane

Cat. No. B054436
M. Wt: 184.27 g/mol
InChI Key: ZHSKFONQCREGOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Triethyl(trifluoromethyl)silane and its derivatives involves complex reactions, including the thermal reactions of trifluoro(1,1,2,2-tetrafluoroethyl)silane with other organosilicon compounds (Haszeldine, Tipping, & Watts, 1975), and the use of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane in Hiyama cross-coupling reactions for the production of β-trifluoromethylstyrene derivatives (Omote et al., 2012).

Molecular Structure Analysis

Triethyl(trifluoromethyl)silane's molecular structure has been studied through various syntheses and analyses, such as the synthesis of triaryl(phenylethyl)silanes and their structural determination by X-ray diffraction analysis, highlighting the importance of π-stacking interactions in the folded structure of these compounds (Linnemannstöns et al., 2020).

Chemical Reactions and Properties

The compound has been used in a variety of chemical reactions, such as the efficient hydrosilylation of alkenes and alkynes under free-radical conditions (Kopping et al., 1992), and as a radical-based reducing agent in synthesis, facilitating the formation of intermolecular carbon-carbon bonds via radicals (Ballestri et al., 1991).

Physical Properties Analysis

The physical properties of Triethyl(trifluoromethyl)silane derivatives, such as tris(trimethylsilyl)silane, have been explored in detail, demonstrating their role as efficient reagents for the formation of carbon-centered radicals from various derivatives by selective cleavage of carbon-sulfur bonds (Arya, Lesage, & Wayner, 1991).

Chemical Properties Analysis

Investigations into the chemical properties of Triethyl(trifluoromethyl)silane have revealed its reactivity and selectivity in reactions, such as the synthesis of indoles and oxindoles through a combined tris(trimethylsilyl)silane and visible-light-promoted intramolecular reductive cyclization protocol (da Silva et al., 2015).

Scientific Research Applications

  • Regiochemical Course of Metalation : Triethyl[(2-trifluoromethyl)phenyl]silane reacts exclusively at specific positions during metalation, influenced by buttressing effects. This study contributes to understanding the behavior of trifluoromethyl-substituted phenylsilanes in reactions with metalating agents (Schlosser, Heiss, & Leroux, 2006).

  • Radical-based Reducing Agent : Tris(trimethylsilyl)silane, a compound similar to Triethyl(trifluoromethyl)silane, serves as an effective reducing agent for various organic compounds. This functionality is vital for synthesizing a wide range of organic substrates (Ballestri et al., 1991).

  • Applications in Organic Chemistry : Tris(trimethylsilyl)silane is utilized in radical reductions, hydrosilylation, and consecutive radical reactions, highlighting its versatility in organic chemistry. Its use allows reactions under mild conditions with high yields and selectivity (Chatgilialoglu & Lalevée, 2012).

  • Biomedical Applications : A trifluoroethylester-terminal poly(ethylene glycol) silane, related to Triethyl(trifluoromethyl)silane, has been developed for use in biomedical applications like magnetic resonance imaging and controlled drug delivery (Kohler, Fryxell, & Zhang, 2004).

  • Advances in Synthetic Chemistry : The use of tris(trimethylsilyl)silane in organic chemistry has evolved over 30 years, showing its significant role in various chemical processes and synthetic strategies (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).

  • Formation of Inorganic-Organic Layered Materials : Triethoxy(alkyl)silanes, similar in structure to Triethyl(trifluoromethyl)silane, have been used to form organized inorganic–organic layered materials (Shimojima, Sugahara, & Kuroda, 1997).

Safety And Hazards

Triethyl(trifluoromethyl)silane is highly flammable . It is advised to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Triethyl(trifluoromethyl)silane is widely used in the synthesis of various medicinal targets . It has been used in the synthesis of a non-steroidal selective androgen receptor modulator that displays excellent oral bioavailability and anabolic activity in muscle . It has also been used to create a selective glucocorticoid receptor modulator that demonstrated antiproliferative activity equal to the myeloma therapeutic, dexamethasone .

properties

IUPAC Name

triethyl(trifluoromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSKFONQCREGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400825
Record name Triethyl(trifluoromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl(trifluoromethyl)silane

CAS RN

120120-26-5
Record name Triethyl(trifluoromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl(trifluoromethyl)silane
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Synthesis routes and methods I

Procedure details

A flask equipped with a dry ice condenser was flame dried under a nitrogen stream, and charged with 25 g (0.17 mol) of chlorotriethylsilane and 40 mL of dichloromethane. After cooling the resulting solution to -78° C. and charging the condenser with dry ice and acetone, 40 mL (0.43 mol) of bromotrifluoromethane (Freon 13B1) that had been condensed into a graduated tube was warmed to room temperature and allowed to distill into the flask. The cold solution was treated dropwise with 66mL (0.24 mol) of hexaethylphosphorous triamide, allowed to stir at -78° C. for two hours, and allowed to stir at room temperature overnight. Low boiling components were then short path distilled into a cold (-78° C.) receiving flask at >1 torr with the pot temperature kept at <50° C. The distillate was further fractionated by removal of the dichloromethane (40°-45° C. at atmospheric pressure) and short path distillation to give 22.0 g of 98% pure (69% yield) triethyltrifluoromethylsilane: bp 52°-54° C. at 10 torr; 1H NMR (CDCl3) δ 0.59-1.16 (m); 19F NMR (CDCl3, relative to CFCl3) - 61.3 ppm (s); IR (neat) 2960, 2915, 2882, 1458, 1413, 1206, 1055, 1020, 734, 693 cm-1 ; mass spectrum (70 eV) m/z (relative intensity) 115 (66, M-CF3), 105 (46), 87 (85), 77 (100), 59 (56), 49 (41), 47 (37), 41 (38). Anal. Calcd. for C7H15F3Si: C, 45.62; H, 8.20. Found: C, 47.53; H, 8.56.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
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0 (± 1) mol
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40 mL
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66 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A flask equipped with a dry ice condenser was flame dried under a nitrogen stream, and charged with 25g (0.17 mol) of chlorotriethylsilane and 40 mL of dichloromethane. After cooling the resulting solution to -78° C. and charging the condenser with dry ice and acetone, 40 mL (0.43 mol) of bromotrifluoromethane (Freon 13B1) that had been condensed into a graduated tube was warmed to room temperature and allowed to distill into the flask. The cold solution was treated dropwise with 66mL (0.24 mol) of hexaethylphosphorous triamide, allowed to stir at -78° C. for two hours, and allowed to stir at room temperature overnight. Low boiling components were then short path distilled into a cold (-78° C.) receiving flask at>1 torr with the pot temperature kept at<50° C. The distillate was further fractionated by removal of the dichloromethane (40-45° C. at atmospheric pressure) and short path distillation to give 22.0 g of 98% pure (69% yield) triethyltrifluoromethylsilane: bp 52-54° C. at 10 torr; 1H NMR (CDCl3) δ 0.59-1.16 (m); 19F NMR (CDCl3, relative to CFCl3) -61.3 ppm (s); IR (neat) 2960, 2915, 2882, 1458, 1413, 1206, 1055, 1020, 734, 693 cm-1; mass spectrum (70 eV) m/z (relative intensity) 115 (66, M-CF3), 105 (46), 87 (85), 77 (100), 59 (56), 49 (41), 47 (37), 41 (38). Anal. Calcd. for C7H15F3Si: C, 45.62; H, 8.20. Found: C, 47.53; H, 8.56.
[Compound]
Name
25g
Quantity
0.17 mol
Type
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Reaction Step One
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Reaction Step One
Quantity
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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